-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 (4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate-ring-13C6 solution) is an isotopically labeled standard used in environmental science research. Isotopes are atoms of the same element with a different number of neutrons. By incorporating $^{13}$C, a stable isotope of carbon, into the molecule, scientists can track the compound through analytical techniques without interfering with the natural abundance of the element in the sample.
This isotopically labeled standard is specifically designed for the analysis of nonylphenol (NP) and octylphenol (OP) ethoxylates in environmental samples. Nonylphenol and octylphenol are breakdown products of alkylphenol ethoxylates (APEOs), which are non-ionic surfactants used in a variety of industrial and domestic applications. Due to their widespread use, APEOs are frequently detected in environmental samples, raising concerns about their potential ecological effects. PubChem, 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6: )
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a synthetic organic compound belonging to the class of alkylphenol ethoxylates. It features a phenolic structure with a branched alkyl chain, which contributes to its surfactant properties. The compound is characterized by the presence of two ethoxy groups attached to the phenolic ring, enhancing its solubility in water and making it useful in various applications, particularly in industrial and consumer products.
The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is influenced by its functional groups. It can undergo several reactions typical for phenolic compounds, including:
These reactions are significant for modifying the compound's properties for specific applications.
Alkylphenol ethoxylates, including 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6, have been studied for their biological effects. They are known to exhibit weak estrogenic activity, which can disrupt endocrine functions in wildlife and potentially in humans. Research indicates that such compounds may affect reproductive systems and developmental processes in various organisms, raising concerns about their environmental impact and safety .
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically involves:
These steps ensure the production of a compound with desired properties and isotopic labeling for research purposes.
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 has various applications:
Studies examining the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 with biological systems have highlighted its potential endocrine-disrupting effects. These studies often focus on:
Such studies are crucial for understanding the environmental and health implications of this compound.
Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Nonylphenol Ethoxylate | Long nonyl chain with ethoxy groups | Known for widespread environmental contamination |
Octylphenol Ethoxylate | Shorter octyl chain with ethoxy groups | Exhibits significant estrogenic activity |
4-Dodecylphenol Diethoxylate | Longer dodecyl chain with two ethoxy groups | Enhanced surfactant properties compared to others |
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is unique due to its specific branching in the alkyl chain and isotopic labeling, which may influence its biological activity and environmental fate differently than other similar compounds.